molecular formula C15H13NO2S3 B2709386 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide CAS No. 2097900-61-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide

Cat. No.: B2709386
CAS No.: 2097900-61-1
M. Wt: 335.45
InChI Key: QYCIDRUFIHBUCS-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their unique electronic properties and have been widely studied for their applications in organic electronics, medicinal chemistry, and material science. This compound, in particular, features a bithiophene moiety, which enhances its conjugation and electronic properties, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide involves its interaction with molecular targets through its conjugated system. The bithiophene moiety allows for π-π stacking interactions, while the hydroxyethyl and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide is unique due to its combination of a bithiophene core, hydroxyethyl group, and carboxamide functionality. This combination enhances its electronic properties and allows for versatile interactions in both chemical and biological contexts .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S3/c17-11(8-16-15(18)10-5-7-19-9-10)12-3-4-14(21-12)13-2-1-6-20-13/h1-7,9,11,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCIDRUFIHBUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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